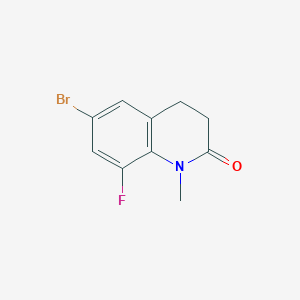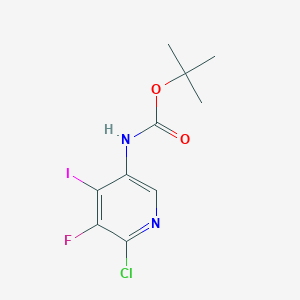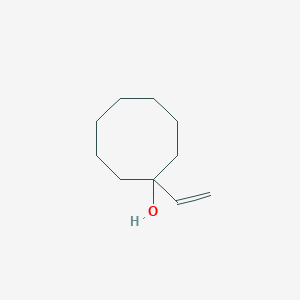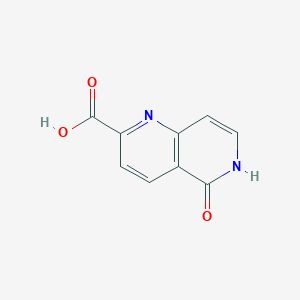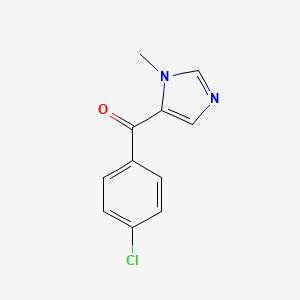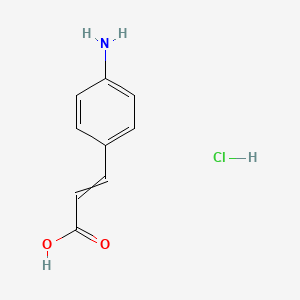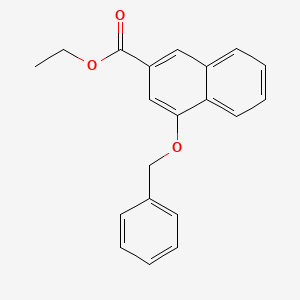
Ethyl 4-(benzyloxy)-2-naphthoate
Descripción general
Descripción
Ethyl 4-(benzyloxy)-2-naphthoate is an organic compound with the molecular formula C20H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a phenylmethoxy group, and an ethyl ester group
Métodos De Preparación
The synthesis of Ethyl 4-(benzyloxy)-2-naphthoate typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .
Análisis De Reacciones Químicas
Ethyl 4-(benzyloxy)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 4-(benzyloxy)-2-naphthoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(benzyloxy)-2-naphthoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical processes. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar compounds to Ethyl 4-(benzyloxy)-2-naphthoate include:
2-Naphthalenecarboxylic acid: Lacks the phenylmethoxy and ethyl ester groups, making it less versatile in certain reactions.
4-Phenylmethoxybenzoic acid: Similar aromatic structure but lacks the naphthalene ring, affecting its chemical properties.
Ethyl 4-phenylmethoxybenzoate: Similar ester group but different aromatic backbone, leading to different reactivity and applications.
This compound’s unique combination of functional groups and aromatic structure makes it particularly valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C20H18O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
ethyl 4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H18O3/c1-2-22-20(21)17-12-16-10-6-7-11-18(16)19(13-17)23-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3 |
Clave InChI |
HFBCYSDXUCTZDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine](/img/structure/B8783434.png)
![Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl-](/img/structure/B8783440.png)
![6,7-Dimethoxy-2-(4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)quinazolin-4(3H)-one](/img/structure/B8783446.png)
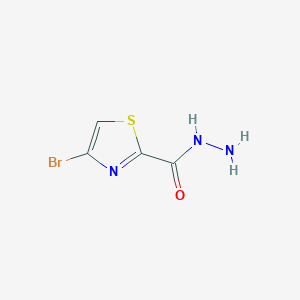
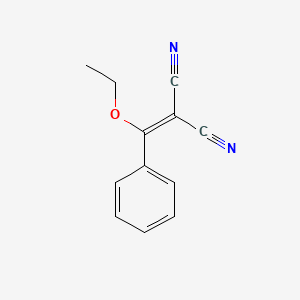
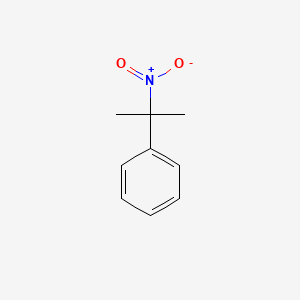
![methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8783466.png)
![5-Methyl-5,7-dihydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B8783476.png)
